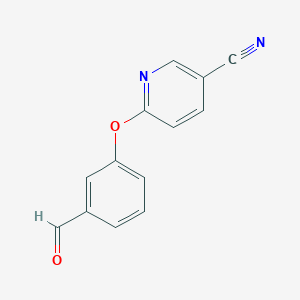

6-(3-Formylphenoxy)nicotinonitrile

Description

6-(3-Formylphenoxy)nicotinonitrile is a substituted pyridine derivative characterized by a nicotinonitrile core (pyridine-3-carbonitrile) functionalized with a 3-formylphenoxy group at the 6-position. The formyl group introduces reactivity for further functionalization, while the phenoxy and nitrile groups influence electronic and steric properties, impacting biological activity and physicochemical stability.

Properties

Molecular Formula |

C13H8N2O2 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

6-(3-formylphenoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H8N2O2/c14-7-11-4-5-13(15-8-11)17-12-3-1-2-10(6-12)9-16/h1-6,8-9H |

InChI Key |

JLNQBAQMKDZXQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Formylphenoxy)nicotinonitrile typically involves the reaction of 3-formylphenol with 6-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 6-(3-Carboxyphenoxy)nicotinonitrile.

Reduction: 6-(3-Hydroxyphenoxy)nicotinonitrile.

Substitution: Depending on the nucleophile used, different substituted phenoxy derivatives can be formed.

Scientific Research Applications

6-(3-Formylphenoxy)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of advanced materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(3-Formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the nicotinonitrile moiety can interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3-formylphenoxy group in the target compound likely introduces steric hindrance and electronic effects distinct from 4-substituted analogs (e.g., 4-Br-Ph in ).

- Conformational Flexibility : Dihedral angles in analogs (e.g., 25.22° in ) suggest moderate planarity between the pyridine core and substituents, influencing π–π stacking and intermolecular interactions.

Key Observations :

- Antibacterial Activity : A1 in showed efficacy against Gram-positive and -negative bacteria, suggesting that electron-withdrawing groups (e.g., CN) and aromatic substituents enhance membrane disruption.

- Anticancer Potential: Imidazole-nicotinonitrile hybrids in demonstrated strong docking scores with MCF-7 receptors, correlating with calculated molecular descriptors (e.g., HOMO-LUMO gap).

Physicochemical Properties

Key Observations :

- Stability: Crystalline nicotinonitriles (e.g., ) exhibit enhanced stability due to hydrogen bonding (N–H···N) and π–π interactions.

- Reactivity: The formyl group in this compound may enable Schiff base formation or condensation reactions, similar to 6-formyl derivatives in .

Biological Activity

6-(3-Formylphenoxy)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains.

- Antioxidant Activity : It acts as a scavenger of free radicals, protecting cells from oxidative damage.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell growth by interacting with microtubules.

- Cardiotonic Effects : It may influence cardiac contractility and related pathways.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular function.

- Interaction with Microtubules : By binding to tubulin, it could disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative stress by neutralizing reactive oxygen species (ROS).

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties using standard assays such as disc diffusion and broth dilution methods. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 16 µg/mL | 20 |

| Candida albicans | 64 µg/mL | 12 |

These findings indicate that the compound possesses notable antimicrobial activity, particularly against E. coli.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. The results are as follows:

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µM |

| Lipid Peroxidation Inhibition | IC50 = 30 µM |

These results demonstrate that the compound effectively neutralizes free radicals, suggesting potential applications in oxidative stress-related conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Microtubule disruption |

| MCF7 (Breast) | 20 | Induction of apoptosis |

| HCT116 (Colon) | 18 | Cell cycle arrest |

These findings suggest its potential as a lead compound for further development in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains showed promising results, particularly against E. coli and S. aureus, indicating its potential role in treating resistant infections .

- Cancer Research Application : A recent investigation into the anticancer properties revealed that the compound significantly reduced tumor growth in xenograft models, supporting its further exploration as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.